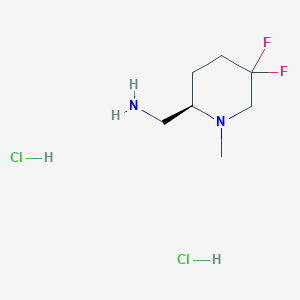![molecular formula C16H17NO6 B13000068 3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13000068.png)
3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves several steps. One common method includes the use of tricyclo[1.1.1.01,3]pentane (TCP) as a starting material. The TCP undergoes a triethylborane-initiated atom-transfer radical addition ring-opening reaction with alkyl halides under mild conditions . This process results in the formation of highly functionalized bicyclo[1.1.1]pentanes. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
3-[(S)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
1,4-Disubstituted Arenes: These compounds have similar bioisosteric properties but differ in their structural rigidity and stability.
tert-Butyl Groups: While tert-butyl groups provide steric bulk, bicyclo[1.1.1]pentanes offer additional rigidity.
Acetylenic Groups: Acetylenic groups are known for their linearity, whereas bicyclo[1.1.1]pentanes provide a more compact and rigid structure.
The uniqueness of this compound lies in its ability to combine the benefits of these different functional groups into a single, stable framework.
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
3-[(S)-carboxy(phenylmethoxycarbonylamino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO6/c18-12(19)11(15-7-16(8-15,9-15)13(20)21)17-14(22)23-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,22)(H,18,19)(H,20,21)/t11-,15?,16?/m1/s1 |
InChI Key |
AHCADYJAFVUWPX-VHWKEVPUSA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(=O)O)[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12999987.png)
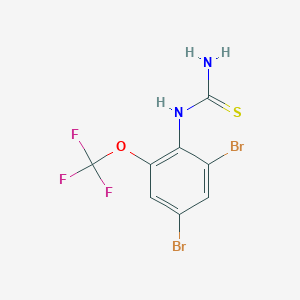

![3-Chlorobicyclo[1.1.1]pentan-1-amine](/img/structure/B13000010.png)
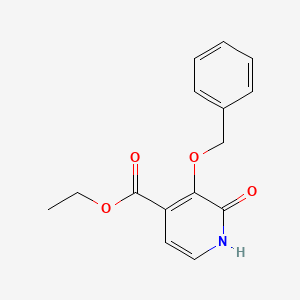

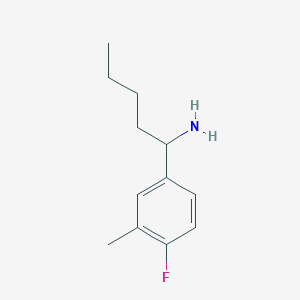
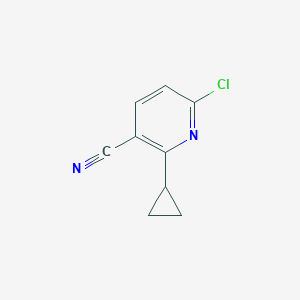
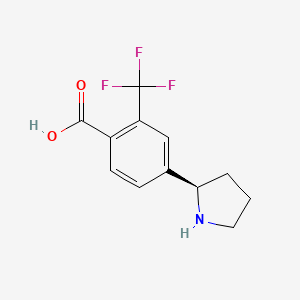
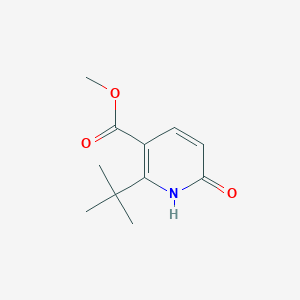

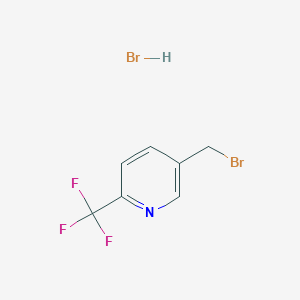
![1-Butyl-5-chloro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13000049.png)
